

# Crystal Structure Analysis of 4-iodopyridin-2(1H)-one: Data Not Currently Available

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-iodopyridin-2(1H)-one

Cat. No.: B1320987

[Get Quote](#)

A comprehensive search for the crystal structure of **4-iodopyridin-2(1H)-one** has revealed that detailed crystallographic data for this specific compound is not publicly available in key databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). Consequently, the generation of an in-depth technical guide with quantitative data, experimental protocols, and structural visualizations is not possible at this time.

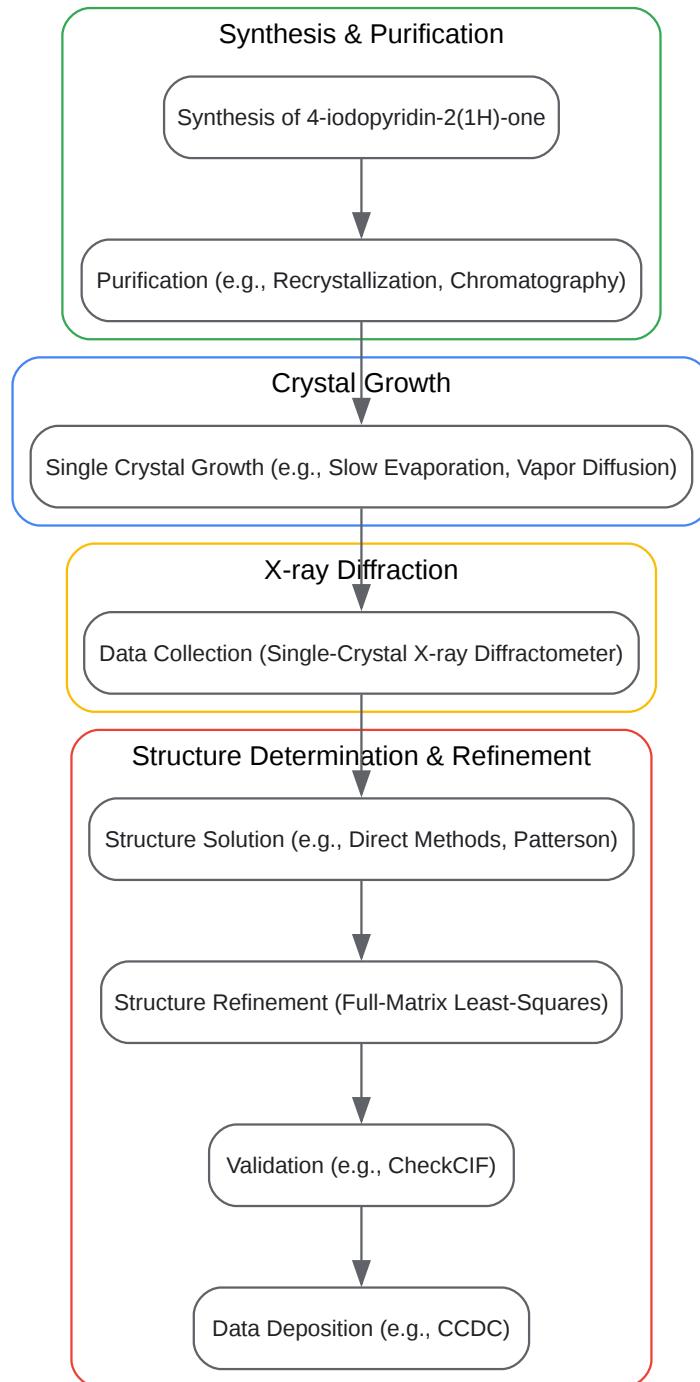
While information exists for structurally related compounds such as 4-iodopyridine and various halogenated pyrazoles, these molecules differ from the target compound, **4-iodopyridin-2(1H)-one**, in their atomic composition and arrangement. The presence of a carbonyl group and a protonated nitrogen atom in the pyridinone ring introduces significant structural and electronic differences compared to pyridine or pyrazole derivatives. These differences would manifest in unique unit cell parameters, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding patterns.

For a complete crystal structure analysis, the following experimental and computational steps would typically be undertaken:

### Experimental Workflow:

The process would begin with the synthesis and purification of **4-iodopyridin-2(1H)-one**, followed by the growth of high-quality single crystals suitable for X-ray diffraction.

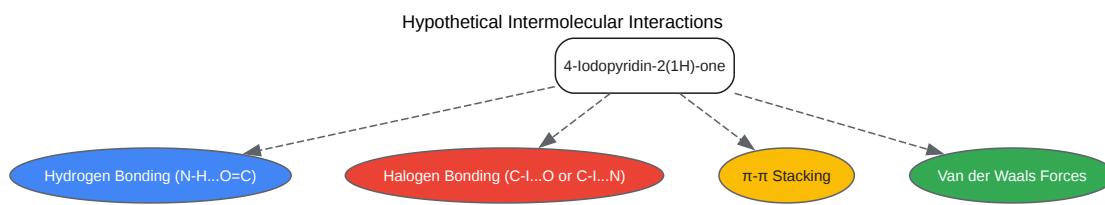
## Experimental Workflow for Crystal Structure Analysis

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for crystal structure determination.

## Intermolecular Interactions:

A crystal structure analysis would elucidate the key intermolecular interactions that govern the packing of **4-iodopyridin-2(1H)-one** molecules in the solid state. These interactions are crucial for understanding the compound's physical properties and for crystal engineering applications.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Crystal Structure Analysis of 4-Iodopyridin-2(1H)-one: Data Not Currently Available]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1320987#crystal-structure-analysis-of-4-iodopyridin-2-1h-one\]](https://www.benchchem.com/product/b1320987#crystal-structure-analysis-of-4-iodopyridin-2-1h-one)

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)